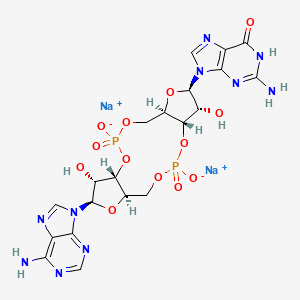cGAMP disodium
CAS No.:
Cat. No.: VC20417815
Molecular Formula: C20H22N10Na2O13P2
Molecular Weight: 718.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H22N10Na2O13P2 |
|---|---|
| Molecular Weight | 718.4 g/mol |
| IUPAC Name | disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
| Standard InChI Key | MFPHQIYDBUVTRL-DQNSRKNCSA-L |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
| Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2',3'-cGAMP disodium (C₂₀H₂₂N₁₀Na₂O₁₃P₂) features a unique mixed phosphodiester linkage configuration: a 2'-5' bond between guanosine and the first phosphate group, and a 3'-5' bond between adenosine and the second phosphate group . This non-canonical linkage distinguishes it from bacterial cyclic dinucleotides and is essential for high-affinity STING activation . The disodium salt form neutralizes the negatively charged phosphate groups, improving aqueous solubility (35.92 mg/mL in water) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 718.37 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility (Water) | 35.92 mg/mL (50 mM) | |
| Storage Conditions | -20°C |
Biological Activity and Mechanism of Action
cGAS-STING Pathway Activation
cGAMP disodium is synthesized by cyclic GMP-AMP synthase (cGAS) upon dsDNA detection. Structural studies reveal that cGAS dimerizes upon DNA binding, forming a rigid active site that coordinates Mn²⁺ or Mg²⁺ ions for catalysis . The enzyme’s preference for Mn²⁺ over Mg²⁺ (100-fold higher activity) ensures fidelity in 2',3'-cGAMP production . This dinucleotide then binds STING (stimulator of interferon genes), inducing conformational changes that trigger TBK1-IRF3 and NF-κB signaling cascades, leading to IFN-β and proinflammatory cytokine production .
Species-Specific Potency
The affinity of cGAMP disodium varies across species:
-
Human STING: K<sub>d</sub> = 3.79 nM
-
Rat STING: K<sub>d</sub> = 120 nM
Mouse cGAS exhibits stricter nucleotide selectivity than human cGAS due to a single Thr321→Ile309 substitution, affecting inhibitor binding .
Therapeutic Applications in Preclinical Models
Cancer Immunotherapy
cGAMP disodium synergizes with radiation therapy (RT) to enhance antitumor immunity. For example:
-
Deng et al. (2014): Intratumoral 10 μg cGAMP + 20 Gy RT achieved 70% tumor rejection in MC38 colorectal models .
-
Baird et al. (2016): A phosphodiesterase-resistant cGAMP derivative (10 μg) reduced primary and distant tumor growth in pancreatic adenocarcinoma .
Table 2: Select Preclinical Studies Combining cGAMP Disodium with RT
Formulation Innovations
To overcome poor bioavailability, nanoparticle delivery systems have been developed:
-
NP-cGAMP (Liu et al., 2019): Inhalable phosphatidylserine-coated liposomes increased APC uptake, enhancing IFN-β production 10-fold compared to free cGAMP .
-
Mn-Alginate (Wang et al., 2021): Intratumoral Mn²⁺-alginate + RT amplified STING activation, reducing primary and distant tumor volumes .
Comparative Analysis with cGAS Inhibitors
Interspecies Drug Sensitivity
The Thr321→Ile309 substitution in mouse cGAS reduces inhibitor potency. G140, a human-specific inhibitor, showed 50% cGAMP suppression in cGAS I309T mice but was ineffective in wild-type mice .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume